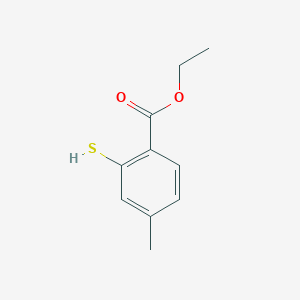

Ethyl 2-mercapto-4-methylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

ethyl 4-methyl-2-sulfanylbenzoate |

InChI |

InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-7(2)6-9(8)13/h4-6,13H,3H2,1-2H3 |

InChI Key |

YWZOHQWIRAFZCD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C)S |

Origin of Product |

United States |

Esterification of a Pre Formed Mercaptobenzoic Acid

A straightforward approach involves the direct esterification of the corresponding mercaptobenzoic acid. For instance, 4-mercaptobenzoic acid can be esterified with an alcohol under acidic catalysis to yield the corresponding ester. google.com

Reaction: HS-C₆H₄-COOH + C₂H₅OH ⇌ HS-C₆H₄-COOC₂H₅ + H₂O

More sustainable variations employ solid acid catalysts, which can be easily recovered and reused, minimizing waste. mdpi.com For example, a Zr/Ti solid acid catalyst has been used for the esterification of various benzoic acids with methanol, offering a greener alternative to homogeneous acid catalysts. mdpi.com

Nucleophilic Substitution on a Halobenzoate

This strategy involves the reaction of an ethyl halobenzoate with a sulfur nucleophile. A common method for preparing mercaptocarboxylic acid esters is the reaction of an ester of a halocarboxylic acid with an alkali metal hydrosulfide. This approach avoids the direct handling of thiols, which can be volatile and malodorous.

Plausible Reaction for Ethyl 2-mercapto-4-methylbenzoate: Cl-C₆H₃(CH₃)-COOC₂H₅ + NaSH → HS-C₆H₃(CH₃)-COOC₂H₅ + NaCl

The Newman Kwart Rearrangement

A powerful and elegant route to aromatic thiols from readily available phenols is the Newman-Kwart rearrangement. organic-chemistry.org This thermal or metal-catalyzed intramolecular rearrangement converts an O-aryl thiocarbamate into the thermodynamically more stable S-aryl thiocarbamate, which can then be hydrolyzed to the target thiophenol.

The key steps for synthesizing a mercaptobenzoic acid ester via this route would be:

Thiocarbamoylation: Reaction of a hydroxybenzoic acid ester (e.g., ethyl 2-hydroxy-4-methylbenzoate) with a dialkylthiocarbamoyl chloride.

Rearrangement: Heating the resulting O-aryl thiocarbamate to induce the intramolecular migration of the aryl group from oxygen to sulfur.

Hydrolysis: Cleavage of the resulting S-aryl thiocarbamate to yield the final ethyl mercaptobenzoate.

While this is a multi-step process, its key advantage is the use of widely available and often less toxic phenol (B47542) precursors. From a green chemistry perspective, recent advancements have significantly improved the sustainability of this reaction. The traditionally high temperatures required for the rearrangement (often >200 °C) can be lowered substantially through palladium catalysis, making the process more energy-efficient and compatible with a wider range of functional groups.

Multi Step Synthesis from Substituted Benzoic Acids

Thiol Group Reactivity within Ester Systems

The thiol group is a key reactive center in this compound, participating in various nucleophilic and oxidative reactions.

Nucleophilic Properties and Alkylation of the Mercapto Functionality

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. This allows it to react with electrophiles, such as alkyl halides, in nucleophilic substitution reactions. For instance, the reaction with an alkyl halide (R-X) would proceed via an SN2 mechanism, where the thiolate anion, formed by deprotonation of the thiol, acts as the nucleophile.

The nucleophilicity of the thiol group can be influenced by the electronic properties of the aromatic ring and the ester group. The methyl group at the 4-position is an electron-donating group, which can slightly enhance the nucleophilicity of the thiol. Conversely, the electron-withdrawing nature of the ester group can diminish it.

Alkylation of the mercapto functionality is a common transformation. For example, in the presence of a base, the thiol group can be deprotonated to form a thiolate, which is a potent nucleophile. This thiolate can then react with an alkylating agent, such as an alkyl halide, to form a thioether. This reaction is a type of Friedel-Crafts alkylation. libretexts.org

Oxidative Transformations and Disulfide Formation

Thiols are susceptible to oxidation, which can lead to the formation of various sulfur-containing compounds. A common oxidative transformation is the formation of disulfides. In the presence of a mild oxidizing agent, two molecules of this compound can couple to form a disulfide-linked dimer. This reaction proceeds through the formation of a thiyl radical intermediate. nih.govchemrxiv.org

The thiol-disulfide exchange reaction is another important process, where a thiol reacts with a disulfide to form a new, unsymmetrical disulfide. chimicatechnoacta.ruchimicatechnoacta.ruresearchgate.net This reaction is often catalyzed by redox mediators. chimicatechnoacta.ruresearchgate.net The formation of symmetrical disulfides can also be achieved through direct dehydrogenation of thiols, which is an atom-economical method. nih.gov

Ester Functionality Reactivity in the Context of Organosulfur Compounds

The ester group in this compound also exhibits characteristic reactivity, primarily centered around the electrophilic carbonyl carbon.

Mechanisms of Acidic and Alkaline Hydrolysis of Esters

Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol under both acidic and basic conditions. numberanalytics.comsavemyexams.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the hydrolysis of an ester is a reversible reaction. savemyexams.comchemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol molecule yield the carboxylic acid. chemguide.co.uk

Alkaline Hydrolysis (Saponification): Under basic conditions, the hydrolysis of an ester, known as saponification, is an irreversible reaction. savemyexams.comchemguide.co.uk The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the alkoxide leaving group results in the formation of a carboxylic acid, which is then deprotonated by the basic conditions to form a carboxylate salt. savemyexams.comchemguide.co.uklibretexts.org The presence of a neighboring sulfide (B99878) group can influence the rate of ester hydrolysis. nih.gov

Table 1: Comparison of Acidic and Alkaline Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Alkaline Hydrolysis (Saponification) |

| Catalyst | Dilute Acid (e.g., H₂SO₄, HCl) savemyexams.com | Dilute Base (e.g., NaOH) savemyexams.com |

| Reversibility | Reversible savemyexams.comchemguide.co.uk | Irreversible savemyexams.comchemguide.co.uk |

| Products | Carboxylic Acid and Alcohol savemyexams.comchemguide.co.uk | Carboxylate Salt and Alcohol savemyexams.comchemguide.co.uk |

| Reaction Rate | Generally slower than alkaline hydrolysis | Generally faster than acidic hydrolysis libretexts.org |

Nucleophilic Acyl Substitution Pathways

The ester group undergoes nucleophilic acyl substitution reactions, where a nucleophile replaces the alkoxy group (-OCH2CH3). pressbooks.pub The reactivity of the ester towards nucleophilic attack is influenced by both steric and electronic factors. pressbooks.pub The general mechanism involves the nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group. pressbooks.pubyoutube.com

Various nucleophiles can participate in these reactions. For example, amines can react with esters to form amides (aminolysis), and alcohols can be used in transesterification reactions to form different esters. libretexts.org These reactions can sometimes be mediated by catalysts to improve efficiency. acs.orgnih.gov

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are strong nucleophiles that readily react with esters. quimicaorganica.orgchadsprep.comlibretexts.org The reaction of an ester with a Grignard reagent typically leads to the formation of a tertiary alcohol. quimicaorganica.orglibretexts.org

The mechanism involves the initial nucleophilic addition of the organometallic reagent to the carbonyl carbon, forming a ketone as an intermediate. quimicaorganica.org Since ketones are generally more reactive than esters, a second equivalent of the organometallic reagent quickly adds to the ketone, resulting in the formation of a tertiary alcohol after an acidic workup. quimicaorganica.org It is important to note that two of the alkyl groups on the resulting tertiary alcohol will be identical, originating from the organometallic reagent. quimicaorganica.org

Aromatic Ring Reactivity and Directed Functionalization

The reactivity of the benzene (B151609) ring in this compound is intricately governed by the electronic properties of its three substituents: the mercapto (–SH), methyl (–CH₃), and ethyl ester (–COOEt) groups. These groups influence the electron density of the aromatic ring and, consequently, direct the position of incoming electrophiles during substitution reactions.

Electrophilic Aromatic Substitution Patterns in Methylbenzoates

In electrophilic aromatic substitution (EAS), the substituent already present on a benzene ring determines the position of subsequent substitutions. rsc.orgorganicchemistrytutor.com Substituents are broadly classified as either activating or deactivating groups. wikipedia.org Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. researchgate.netorganic-chemistry.org Conversely, deactivating groups withdraw electron density, rendering the ring less reactive. wikipedia.org

Furthermore, these groups direct incoming electrophiles to specific positions.

Activating groups direct new substituents to the ortho and para positions.

Deactivating groups (with the exception of halogens) direct new substituents to the meta position. organicchemistrytutor.comwikipedia.org

In the case of methylbenzoates, there are two substituents to consider: the alkyl (methyl) group and the ester (e.g., carbomethoxy or carboethoxy) group.

The methyl group (–CH₃) is an activating group. It donates electron density primarily through an inductive effect, increasing the reactivity of the ring. It is an ortho, para-director. libretexts.org

The ester group (–COOR) is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects due to the electronegative oxygen atoms and the carbonyl group. organic-chemistry.orgyoutube.com This makes the ring less reactive towards electrophiles. The ester group is a meta-director. libretexts.orgyoutube.com

When both an activating and a deactivating group are present on the ring, the directing effects can be competitive. However, activating groups generally have a stronger influence on the regioselectivity of the reaction. For instance, in the nitration of methyl benzoate (B1203000), the ester group deactivates the ring and directs the incoming nitronium ion (NO₂⁺) electrophile to the meta position, yielding methyl m-nitrobenzoate as the major product. youtube.com

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect |

| -NH₂, -NR₂ (Amines) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -NHCOR (Amide) | Moderately Activating | Ortho, Para |

| -CH₃, -R (Alkyl) | Weakly Activating | Ortho, Para |

| -SH (Mercapto/Thiol) | Weakly Activating | Ortho, Para |

| -F, -Cl, -Br, -I (Halogens) | Weakly Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Moderately Deactivating | Meta |

| -COR (Ketone) | Moderately Deactivating | Meta |

| -COOR (Ester) | Moderately Deactivating | Meta |

| -COOH (Carboxylic Acid) | Moderately Deactivating | Meta |

| -CN (Cyano) | Strongly Deactivating | Meta |

| -SO₃H (Sulfonic Acid) | Strongly Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

| -NR₃⁺ (Quaternary Amine) | Strongly Deactivating | Meta |

Regioselective Functionalization Enabled by Substituent Effects

The functionalization of this compound is dictated by the combined influence of its three distinct substituents. To predict the outcome of an electrophilic aromatic substitution, we must analyze the directing effect of each group:

Mercapto Group (–SH) at C2: The thiol group is considered a weakly activating group and an ortho, para-director. youtube.com It can donate a lone pair of electrons from the sulfur atom into the ring via resonance, increasing electron density at the positions ortho and para to it.

Methyl Group (–CH₃) at C4: As an alkyl group, it is a weakly activating, ortho, para-director. libretexts.org

Ethyl Ester Group (–COOEt) at C1: This is a moderately deactivating, meta-director. youtube.com

The positions on the aromatic ring are influenced as follows:

C3: Ortho to the –SH group and meta to the –CH₃ group. Also meta to the –COOEt group.

C5: Meta to the –SH group and ortho to the –CH₃ group. Also meta to the –COOEt group.

C6: Para to the –SH group and meta to the –CH₃ group. Also ortho to the –COOEt group.

In electrophilic substitution, activating groups control the regioselectivity over deactivating groups. Here, both the –SH and –CH₃ groups are activating and direct ortho and para. The ester group directs meta. The positions activated by the –SH and –CH₃ groups are C3, C5, and C6. The position favored by the deactivating –COOEt group is C5.

The strongest activating effects will determine the outcome. Both the –SH and –CH₃ groups activate the ring. Let's consider the positions available for an incoming electrophile (E⁺):

Attack at C3: Directed ortho by the powerful –SH director. This position is also meta to the –COOEt group, which is electronically favorable from the deactivating group's perspective.

Attack at C5: Directed ortho by the –CH₃ group and meta by the –COOEt group. This position receives directing influence from two substituents.

Attack at C6: Directed para by the –SH group. However, this position is ortho to the bulky ester group, which may introduce significant steric hindrance.

Considering these factors, electrophilic attack is most likely to occur at the C3 or C5 positions. The C3 position is activated by the strongly directing thiol group. The C5 position is activated by the methyl group and is also the meta position relative to the deactivating ester group. The precise outcome can depend on the specific electrophile and reaction conditions, with steric factors playing a crucial role. For very large electrophiles, attack at the less hindered C5 position might be favored over the C3 position, which is flanked by two substituents.

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next, all occurring in a single pot. nih.gov Multicomponent reactions (MCRs) are processes where three or more reactants combine in a one-pot reaction to form a product that incorporates most of the atoms of the starting materials. taylorandfrancis.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. taylorandfrancis.com

While specific named MCRs or cascade reactions starting with this compound are not extensively documented, the functional groups present in the molecule make it a prime candidate for such transformations. The nucleophilic thiol group, in particular, can initiate a variety of reaction cascades.

A plausible example is the synthesis of complex heterocyclic systems, such as benzothiophenes, which are valuable scaffolds in medicinal chemistry. researchgate.net For instance, this compound could participate in a cascade reaction initiated by the reaction of its thiol group with a suitable partner containing multiple electrophilic sites.

One potential cascade pathway could involve the reaction with an activated alkyne, leading to the formation of a benzothiophene (B83047) derivative. For example, reacting this compound with an electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) could initiate a sequence of Michael addition followed by an intramolecular cyclization/condensation to yield a highly functionalized benzothiophene.

Illustrative Cascade Reaction:

Table 2: Plausible Cascade Synthesis of a Benzothiophene Derivative

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound + Dimethyl acetylenedicarboxylate | Michael adduct | Michael Addition |

| 2 | Michael adduct | Dihydrobenzothiophene intermediate | Intramolecular Cyclization (e.g., Dieckmann-type condensation) |

| 3 | Dihydrobenzothiophene intermediate | Final aromatic benzothiophene derivative | Aromatization (e.g., via oxidation or elimination) |

This sequence, if performed in one pot, would constitute a cascade reaction, efficiently constructing a complex heterocyclic core from the starting benzoate. The development of such MCRs and cascade reactions is a significant area of research for creating libraries of complex molecules for drug discovery and materials science. The synthesis of benzothiophenes via various cyclization strategies, including those starting from thiols and alkynes, is a well-established field, suggesting the feasibility of such pathways. rsc.orgorganic-chemistry.org

Chemoselective Alkylation and Acylation of the Thiol Group

The thiol group (-SH) is the most nucleophilic center in the this compound molecule, allowing for highly chemoselective reactions. The deprotonated form, the thiolate (S-), is a potent nucleophile that readily participates in substitution and addition reactions.

Alkylation: The sulfur atom can be selectively alkylated using various alkyl halides (e.g., benzyl (B1604629) halides) in the presence of a base. nih.gov This reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion displaces the halide. nih.gov For instance, the reaction with benzyl halide in a solvent like N,N-dimethylformamide (DMF) at room temperature yields the corresponding 2-(benzylthio) derivative. nih.gov

Acylation: Acylation of the thiol group can be achieved using acylating agents such as acetyl chloride. rsc.org This reaction is often performed under basic conditions to generate the more reactive thiolate. The comparative reactivity of thiols and phenols in acylation reactions has been studied, indicating that thiols can be acylated more readily than predicted by their thermodynamic acidities. rsc.org Thioesters are formed as a result of this transformation. rsc.org These reactions are crucial for introducing a variety of functional groups and for protecting the thiol group during subsequent transformations on other parts of the molecule. nih.gov

| Reaction Type | Reagent Example | Product Type | Reference |

| Alkylation | Benzyl Halide | Thioether | nih.gov |

| Acylation | Acetyl Chloride | Thioester | rsc.orgrsc.org |

Condensation and Cycloaddition Reactions Involving the Ester Moiety

The ester functionality (-COOEt) in this compound is an electrophilic center that can participate in condensation and cycloaddition reactions, although it is generally less reactive than the thiol group.

Condensation Reactions: A key transformation involving the ester is its reaction with hydrazine (B178648) hydrate. This condensation reaction typically occurs in an alcohol solvent and converts the ethyl ester into the corresponding acyl hydrazide (2-mercapto-4-methylbenzohydrazide). chemmethod.comresearchgate.net This hydrazide is a crucial intermediate for the synthesis of various five-membered heterocycles like oxadiazoles (B1248032) and triazoles. researchgate.net

Cycloaddition Reactions: While direct [3+2] cycloaddition reactions involving the ester group are less common, the ester can be a part of a dipolarophile in reactions with 1,3-dipoles like azomethine ylides and nitrones. researchgate.net However, it is more typical for the ester to be involved in intramolecular cyclization following the modification of the more reactive thiol group, leading to the formation of fused heterocyclic systems.

| Reaction Type | Reagent Example | Intermediate/Product | Reference |

| Condensation | Hydrazine Hydrate | Acyl Hydrazide | chemmethod.comresearchgate.net |

Formation of Diverse Heterocyclic Scaffolds Utilizing the Mercapto and Ester Functionalities

The true synthetic utility of this compound is realized when both the mercapto and ester functionalities are utilized in tandem to construct complex heterocyclic scaffolds. The initial derivatization of one group sets the stage for a subsequent intramolecular reaction with the other, providing a powerful strategy for ring formation.

The strategic combination of the nucleophilic thiol and electrophilic ester groups, often after conversion of the ester to a more reactive intermediate, is a cornerstone for synthesizing a variety of important sulfur-containing heterocycles.

Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of the ethyl ester to an acyl hydrazide. researchgate.net This intermediate can then be cyclized under various conditions. For example, reaction of the acyl hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of an oxadiazole, which can be further converted to a triazole. researchgate.net Another approach involves the "click chemistry" reaction of an azide (B81097) with an alkyne, where the functionalities of the starting benzoate can be modified to incorporate one of these groups. nih.govajgreenchem.com Microwave-assisted synthesis has been shown to be an efficient method for preparing triazole derivatives, often leading to higher yields and shorter reaction times. nih.gov

Thiazoles: Thiazole (B1198619) rings can be synthesized by reacting a compound containing a thioamide group with an α-haloketone (Hantzsch thiazole synthesis). Starting from this compound, the thiol group can be derivatized, and the ester moiety can be transformed to create the necessary precursors for thiazole ring formation. bepls.com For instance, the ester can be converted to a thioamide, which then undergoes cyclization. Green chemistry approaches, using water as a solvent or catalyst-free conditions, have been developed for thiazole synthesis. bepls.com

Pyrimidines: Pyrimidine (B1678525) synthesis can be achieved through the reaction of a β-keto ester with a thiourea (B124793) derivative. The structure of this compound provides the core aromatic scaffold. By introducing appropriate functionalities, it can serve as a precursor for thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov For example, ethyl 2-aminothiophene-3-carboxylates are key precursors for these pyrimidine derivatives. nih.gov The Biginelli reaction, a one-pot multicomponent reaction, is a common method for synthesizing dihydropyrimidines, which can be subsequently oxidized to pyrimidines. researchgate.net

| Heterocycle | Key Intermediate/Reaction | Reagents Example | Reference |

| Triazole | Acyl Hydrazide Cyclization | Hydrazine Hydrate, Substituted Benzoic Acid | researchgate.net |

| Thiazole | Hantzsch Synthesis Variant | Thioamide precursor, α-haloketone | bepls.com |

| Pyrimidine | Biginelli-type Reaction | β-keto ester, Thiourea | nih.govresearchgate.net |

Selective Transformations for Modifying the Methylbenzoate Substructure

Beyond the thiol and ester groups, the aromatic ring and its methyl substituent offer further sites for modification, although these transformations often require more specific and sometimes harsher conditions.

Modification of the Methyl Group: The methyl group on the benzene ring can be a handle for further functionalization. For example, it can undergo radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl group. chemicalbook.comlookchem.com This newly introduced reactive site can then be used for subsequent nucleophilic substitution reactions to build more complex structures. lookchem.com

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution reactions, such as nitration or halogenation. The directing effects of the existing substituents (the ortho,para-directing mercapto and methyl groups, and the meta-directing ester group) will influence the position of the incoming electrophile. These reactions allow for the introduction of additional functional groups onto the core aromatic scaffold, further diversifying the range of accessible derivatives.

| Transformation Type | Reagent Example | Modified Group | Reference |

| Radical Halogenation | N-Bromosuccinimide (NBS) | Methyl Group (-CH3 -> -CH2Br) | chemicalbook.comlookchem.com |

| Electrophilic Substitution | Nitrating/Halogenating agents | Aromatic Ring | organic-chemistry.org |

Coordination Chemistry and Metal Complexation of Ethyl 2 Mercapto 4 Methylbenzoate

Ethyl 2-mercapto-4-methylbenzoate as a Ligand Precursor

This compound possesses two key donor sites: the sulfur atom of the thiol group and the oxygen atoms of the ester functionality. This duality allows for diverse coordination modes, making it a promising candidate for the synthesis of novel metal complexes.

Investigation of Monodentate and Bidentate Coordination Modes

The coordination of this compound to a metal center can occur in a monodentate fashion, primarily through the soft thiol group, which exhibits a strong affinity for soft metal ions. Alternatively, it can act as a bidentate ligand. DFT studies on the adsorption of ethyl benzoate (B1203000) on MgCl2 surfaces have shown that both monodentate and bidentate coordination modes are possible. researchgate.net In a bidentate mode, the ligand could chelate to a metal center through the thiol sulfur and one of the ester oxygen atoms, forming a stable ring structure. The specific coordination mode adopted would likely depend on several factors, including the nature of the metal ion, the solvent system, and the steric environment.

Synthesis and Characterization of Transition Metal Complexes

The presence of both soft (sulfur) and hard (oxygen) donor atoms in this compound suggests its capability to form stable complexes with a wide range of transition metals.

Complexation with First-Row Transition Metals (e.g., Iron, Cobalt)

First-row transition metals like iron and cobalt are expected to form stable complexes with this compound. The synthesis of such complexes could potentially be achieved by reacting the deprotonated ligand (thiolate) with a suitable metal salt in an appropriate solvent. The coordination geometry around the metal center would be influenced by the ligand-to-metal ratio and the electronic configuration of the metal ion. For instance, octahedral or tetrahedral geometries are commonly observed for iron and cobalt complexes. researchgate.netnsf.gov The resulting complexes could exhibit interesting magnetic and electronic properties.

Complexation with Heavier Transition Metals (e.g., Rhenium)

Heavier transition metals, such as rhenium, are known to form stable complexes with sulfur-containing ligands. deakin.edu.au The complexation of this compound with rhenium could lead to the formation of organometallic compounds with potential applications in catalysis or radiopharmaceuticals. deakin.edu.au For example, rhenium tricarbonyl complexes are a well-studied class of compounds that can be formed with bidentate ligands. deakin.edu.au The synthesis would likely involve the reaction of the ligand with a suitable rhenium precursor, such as [Re(CO)5Cl].

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques and single-crystal X-ray diffraction would be essential for the unambiguous characterization of any newly synthesized complexes of this compound.

Infrared (IR) spectroscopy would be a valuable tool to probe the coordination of the ligand. A shift in the ν(C=O) stretching frequency of the ester group and the disappearance of the ν(S-H) stretch upon coordination would provide strong evidence of complex formation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would help in elucidating the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites would confirm the binding of the ligand to the metal center.

Infrared Spectroscopy for Metal-Ligand Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for elucidating the binding mode of this compound to a metal ion. By comparing the IR spectrum of the free ligand with that of its metal complexes, key vibrational bands can be identified that are indicative of coordination.

The most significant changes are observed in the regions of the S-H, C=O, and C-S stretching vibrations. The broad ν(S-H) stretching band, typically found in the 2500-2600 cm⁻¹ region for the free thiol, is expected to be absent in the spectra of its metal complexes. This disappearance confirms the deprotonation of the thiol group upon coordination to the metal center.

Coordination of the ester group's carbonyl oxygen to the metal center directly influences the ν(C=O) stretching frequency. A shift in this band, typically located around 1680-1720 cm⁻¹, provides evidence of the oxygen atom's involvement in bonding. According to studies on analogous metal carboxylate complexes, the magnitude and direction of this shift can help distinguish between different coordination geometries. nih.gov For instance, a significant decrease in the ν(C=O) frequency would suggest a strong interaction or chelation.

Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for Ligand and Metal Complexes

| Vibrational Mode | Free Ligand (Expected) | Metal Complex (Expected) | Interpretation |

| ν(S-H) | ~2550 | Absent | Deprotonation and coordination of sulfur. |

| ν(C=O) | ~1700 | Shifted (e.g., 1650-1680) | Coordination of carbonyl oxygen. |

| ν(M-S) | Absent | ~300-450 | Formation of metal-sulfur bond. |

| ν(M-O) | Absent | ~400-550 | Formation of metal-oxygen bond. |

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

These studies show that the thiosalicylate ligand can act as a versatile building block for various molecular architectures. For example, in heterobimetallic complexes involving titanium and late transition metals like rhodium or iridium, the thiosalicylate ligand chelates to the titanium center through both the thiolate sulfur and a carboxylate oxygen. nih.gov These sulfur atoms are then available to bridge to a second metal center (Rh or Ir), demonstrating the ligand's ability to facilitate the construction of polynuclear frameworks. nih.gov

In a reported dicarbonyl rhodium complex, [TiCp*(thiosal)₂Rh(CO)₂], the Ti-S bond lengths are approximately 2.4 Å, and the Ti-O bond lengths are around 2.0 Å. nih.gov The ligand forms a five-membered chelate ring with the titanium atom (Ti-S-C-C-O). The geometry around the metal centers varies; titanium is often found in a distorted octahedral or trigonal bipyramidal environment, while the geometry of the second metal is determined by its own coordination preferences. cranfield.ac.uknih.gov In some instances, rather than direct coordination, the ligand undergoes oxidative dimerization to form 2,2'-dithiodibenzoate, which then coordinates to metal centers like Zn(II), Co(II), and Ni(II). cranfield.ac.uk

The structural data obtained from these analogues provide a solid foundation for predicting the crystal structures of metal-ethyl 2-mercapto-4-methylbenzoate complexes, which are expected to exhibit similar S,O-chelation and potential for forming bridged, polynuclear species.

Table 2: Selected Bond Lengths (Å) and Angles (°) from an Analogous Thiosalicylate Complex

| Parameter | Value | Metal Center | Reference |

| Ti-S Bond Length | 2.41 - 2.43 | Titanium(IV) | nih.gov |

| Ti-O Bond Length | 2.02 - 2.03 | Titanium(IV) | nih.gov |

| S-Ti-O Angle | ~80° | Titanium(IV) | nih.gov |

| Rh-S Bond Length | 2.40 - 2.42 | Rhodium(I) | nih.gov |

Nuclear Magnetic Resonance Spectroscopy for Solution-State Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of metal complexes in solution. For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectra provide detailed information about the ligand's environment upon coordination.

When this compound coordinates to a diamagnetic metal ion, the chemical shifts of its protons and carbon atoms are expected to change relative to the free ligand. The protons on the aromatic ring and the ethyl group will show shifts that are dependent on the changes in electron density and conformation upon complexation. The coordination to a diamagnetic metal center like Zn(II) generally results in only marginal changes to the proton chemical shifts. nih.gov However, monitoring the signals can confirm the ligand's presence in the coordination sphere and provide information on the symmetry of the resulting complex in solution.

For paramagnetic complexes, such as those containing high-spin Co(II) or Ni(II), the interpretation of NMR spectra is more complex. The unpaired electrons on the metal ion cause significant shifting and broadening of the ligand's NMR signals, often rendering them difficult to observe or assign. nih.gov Despite this challenge, these effects can sometimes be used to probe the magnetic properties of the complex. In some cases, the diamagnetic nature of a complex, reflected in similar ¹H and ¹³C NMR chemical shifts for the free ligand and the complex, can confirm the +2 oxidation state for a metal like zinc. nih.gov

Table 3: Expected ¹H NMR Chemical Shift Changes Upon Coordination

| Proton Group | Free Ligand (ppm) | Diamagnetic Complex (ppm) | Interpretation |

| Aromatic (C-H) | ~7.0 - 8.0 | Minor shifts (± 0.1-0.5) | Change in electronic environment. |

| Methylene (-CH₂-) | ~4.3 | Minor shifts (± 0.1-0.3) | Conformation may be restricted. |

| Methyl (-CH₃) on Ethyl | ~1.4 | Minor shifts (± 0.1-0.2) | Distant from coordination center. |

| Methyl (-CH₃) on Ring | ~2.4 | Minor shifts (± 0.1-0.2) | Electronic effect of coordination. |

| Thiol (-SH) | ~3.5-4.5 | Absent | Deprotonation and coordination. |

Electronic Properties and Reactivity of Metal-Ethyl 2-mercapto-4-methylbenzoate Complexes

The electronic properties of metal complexes derived from this compound are governed by the interplay between the metal d-orbitals and the ligand's frontier orbitals. These properties can be investigated using techniques such as UV-Visible spectroscopy and cyclic voltammetry.

UV-Vis spectra of the complexes are expected to display bands arising from several types of electronic transitions. Intraligand transitions (π→π* and n→π*) originating within the aromatic system of the ligand will be present, often slightly shifted from their positions in the free ligand spectrum due to coordination. nih.gov More significantly, new bands may appear in the visible region, which can be attributed to d-d transitions within the metal center or to ligand-to-metal charge transfer (LMCT) transitions. The energy and intensity of these bands provide critical information about the coordination geometry and the oxidation state of the metal ion. For example, the color of many transition metal complexes is a direct result of these d-d transitions.

The electrochemical behavior, studied via cyclic voltammetry, reveals the redox properties of the complexes. The coordination of the sulfur and oxygen donor atoms can stabilize specific oxidation states of the metal. In a study of titanium-thiosalicylate complexes, it was found that coordination to the ligand significantly influenced the reduction potential of the Ti(IV) center. nih.gov The monometallic titanium complex showed an irreversible reduction, but upon forming a heterobimetallic complex with rhodium or iridium, the Ti(IV)/Ti(III) reduction became a reversible or quasi-reversible process, indicating a stabilization of the reduced Ti(III) species. nih.gov This demonstrates that the ligand framework can be used to tune the electronic and redox properties of the coordinated metal ion, which is a key aspect in the design of catalysts and functional materials. researchgate.net

Theoretical and Computational Studies of Ethyl 2 Mercapto 4 Methylbenzoate and Its Analogues

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it an ideal tool for studying molecules of moderate size like Ethyl 2-mercapto-4-methylbenzoate and its analogues. DFT calculations are instrumental in predicting a wide array of molecular properties, from geometries to spectroscopic signatures.

The three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular structure. For instance, studies on analogues like methyl 4-methyl-benzoate have shown that the molecule is essentially planar, with a very small dihedral angle between the aromatic ring and the ester group. nih.gov In the case of this compound, conformational analysis would be crucial to determine the preferred orientation of the ethyl and mercapto groups relative to the benzene (B151609) ring, which in turn influences its intermolecular interactions and reactivity. The planarity of the core structure is a key determinant of its electronic properties.

Table 1: Selected Optimized Geometrical Parameters of an Analogue Compound (Methyl 4-methylbenzoate) Note: Data for a structural analogue is presented for illustrative purposes.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (aromatic) | 1.38 - 1.40 | |

| C-O (ester) | 1.35 | |

| C=O (ester) | 1.21 | |

| C-C-C (aromatic) | 118 - 121 | |

| C-O-C (ester) | 115 |

Data derived from computational studies on analogous structures.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.net For this compound, characteristic vibrational bands would include the S-H stretch of the mercapto group, the C=O stretch of the ester, and various aromatic C-H and C-C stretching and bending modes. Theoretical spectra for analogues like ethyl 4-aminobenzoate (B8803810) have been successfully calculated and used to interpret experimental data, a process that involves scaling the computed frequencies to better match experimental values. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Analogous Compounds Note: Frequencies are theoretical and may be scaled for comparison with experimental data.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| S-H | Stretching | ~2550 |

| C=O | Stretching | ~1720 |

| C-S | Stretching | ~700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| CH₃ | Asymmetric/Symmetric Stretching | 2900 - 3000 |

Data is illustrative and based on general frequency ranges for these functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions and electronic transitions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller gap suggests higher reactivity. For this compound, the presence of the sulfur atom and the ester group would significantly influence the energies and spatial distributions of these orbitals. The HOMO is likely to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring, while the LUMO is expected to be localized on the carbonyl group and the aromatic ring.

The HOMO-LUMO gap is also fundamental to understanding a molecule's electronic absorption spectrum. The energy of the gap corresponds to the energy of the lowest electronic transition, which can be observed in UV-visible spectroscopy. materialsciencejournal.org

Table 3: Frontier Molecular Orbital Energies and Related Parameters for an Analogue Compound Note: Values are illustrative and depend on the level of theory and basis set used.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Illustrative data based on typical values for similar aromatic esters.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. dergipark.org.tr It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. NBO analysis is particularly useful for quantifying electron delocalization and hyperconjugative interactions. dergipark.org.tr In this compound, NBO analysis could reveal the extent of π-conjugation between the benzene ring, the mercapto group, and the ester functionality. It can also quantify the strength of intramolecular hydrogen bonds, if any are present. The stabilization energies calculated through NBO analysis provide a quantitative measure of these interactions, which are crucial for understanding the molecule's stability and conformational preferences.

DFT provides a framework for calculating various reactivity descriptors that help in predicting the chemical behavior of a molecule. materialsciencejournal.org Global reactivity descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide a general overview of the molecule's reactivity.

Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely identify the sulfur atom as a primary site for electrophilic attack and certain carbon atoms on the aromatic ring as susceptible to nucleophilic attack.

Table 4: Global Reactivity Descriptors Note: These are calculated from HOMO and LUMO energies and are illustrative.

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | μ² / (2η) where μ ≈ -(EHOMO + ELUMO) / 2 |

Formulas are standard definitions for these descriptors. mdpi.com

Time-dependent DFT (TD-DFT) is a powerful method for calculating the excited states of molecules, which allows for the prediction of electronic absorption and emission spectra. materialsciencejournal.org By calculating the energies of various electronic transitions and their corresponding oscillator strengths, one can simulate the UV-visible spectrum of a compound. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions within the molecule. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in chemical research, providing a lens through which the dynamic nature of molecules can be observed and analyzed. For this compound and its analogues, these techniques are employed to predict their three-dimensional structures, understand their electronic properties, and simulate their interactions with biological macromolecules.

While specific molecular docking studies for this compound are not extensively documented in publicly available research, the principles of such studies can be illustrated by examining related structures, such as salicylate (B1505791) derivatives and other sulfur-containing aromatic compounds. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).

Molecular dynamics (MD) simulations have been used to study the interaction of salicylate, a related compound, with lipid bilayers. These simulations revealed that salicylate associates at the water-dipalmitoylphosphatidylcholine (DPPC) interface, penetrating the bilayer and influencing its structural and electrostatic properties. nih.govnih.gov Such studies demonstrate that salicylate can displace chloride ions from the bilayer-water interface and cause structural changes, including a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.gov

In a broader context, docking studies on various heterocyclic compounds, which can be considered analogues in terms of containing aromatic and heteroatom functionalities, provide insight into the methodology. For instance, studies on thiazolidine-4-one derivatives have been conducted to understand their potential as anti-tubercular agents. nih.gov Similarly, Quantitative Structure-Activity Relationship (QSAR) models have been developed for thiourea (B124793) derivatives targeting the hepatitis C virus, correlating their chemical structures with their biological activities. nih.gov These studies often employ molecular docking to visualize and analyze the interactions between the small molecules and their protein targets, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

To illustrate the type of data generated from such studies, the following table presents hypothetical docking scores and interacting residues for analogues of this compound with a putative protein target.

| Analogue | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Salicylate | -5.8 | Arg120, Tyr355 | Hydrogen Bond, Pi-Pi Stacking |

| Thiophenol | -4.5 | Leu250, Val349 | Hydrophobic |

| 4-Mercaptobenzoic Acid | -6.2 | Ser130, Lys199 | Hydrogen Bond, Ionic |

This table is illustrative and based on typical interactions observed for similar functional groups in molecular docking studies.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. While specific computational studies on the reaction mechanisms of this compound are scarce, research on related mercaptobenzoic acids offers valuable insights.

Theoretical studies on mercaptobenzoic acid isomers (2-MBA, 3-MBA, and 4-MBA) have investigated their surface-enhanced Raman scattering (SERS) and surface plasmon-catalyzed reactions on silver nanoparticles. global-sci.com These studies indicate that the sulfur atom of the mercapto group is the primary site of interaction with the silver surface. global-sci.com Under laser irradiation, it is proposed that the carboxylic acid group can be cleaved, leading to dimerization of the molecules. global-sci.com Such computational investigations help in understanding the reactivity of the functional groups present in this compound.

Furthermore, general computational methods for studying reaction mechanisms, such as Density Functional Theory (DFT), are widely applied. These methods can map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. For example, studies on the biodegradation of mercaptocarboxylic acids and their esters have noted the concurrent abiotic processes of oxidative disulfide formation and ester hydrolysis, highlighting the potential reaction pathways these molecules can undergo in different environments. nih.gov

The following table summarizes key parameters that are typically calculated in computational studies of reaction mechanisms for compounds analogous to this compound.

| Reaction Type | Computational Method | Calculated Parameter | Significance |

| Ester Hydrolysis | DFT (B3LYP/6-31G*) | Activation Energy (Ea) | Predicts reaction rate |

| Thiol Oxidation | Ab initio (MP2) | Transition State Geometry | Identifies the structure at the peak of the energy barrier |

| Nucleophilic Substitution | DFT with solvent model | Reaction Enthalpy (ΔH) | Determines if the reaction is exothermic or endothermic |

This table provides examples of parameters calculated in computational chemistry to study reaction mechanisms.

Applications As a Chemical Building Block and in Advanced Materials

A Precursor in the World of Fine Organic Synthesis

The strategic placement of functional groups in Ethyl 2-mercapto-4-methylbenzoate makes it a significant precursor in fine organic synthesis, enabling the construction of elaborate molecular architectures.

Crafting Complexity: A Gateway to Intricate Organic Molecules

The reactivity of the thiol (-SH) and ester (-COOEt) groups in this compound provides chemists with a powerful tool for synthesizing complex organic molecules. The thiol group can readily participate in various coupling reactions, such as the formation of thioethers, disulfides, and thioesters. These reactions are fundamental in the assembly of larger, more complex structures that can form the backbone of new pharmaceuticals, agrochemicals, and other specialty chemicals. The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or undergo transesterification, offering further pathways for molecular elaboration.

A Direct Route to Diverse Sulfur-Containing Compounds

The presence of a mercapto group makes this compound a direct and efficient starting material for a wide array of sulfur-containing compounds. jmchemsci.com Organosulfur compounds are prevalent in many biologically active molecules and materials with unique properties. jmchemsci.com By leveraging the reactivity of the thiol moiety, chemists can introduce sulfur into various molecular frameworks, leading to the creation of compounds with tailored electronic, optical, or biological properties. This capability is particularly valuable in the development of novel therapeutic agents and functional materials where the presence of sulfur is critical for activity. jmchemsci.com

Integration into Polymeric Architectures and Advanced Materials

The functional handles of this compound allow for its incorporation into polymeric structures, leading to the development of materials with specialized properties. The thiol group can be utilized in thiol-ene "click" chemistry, a highly efficient and orthogonal reaction, to graft the molecule onto polymer backbones or to create cross-linked networks. This integration can impart new functionalities to the resulting polymers, such as improved thermal stability, altered refractive index, or the ability to bind to specific metals or organic molecules.

A Key Player in the Development of Specialty Chemicals

While specific examples for this compound are not extensively documented in publicly available literature, its structural motifs are found in compounds used in the formulation of specialty chemicals. For instance, related benzoate (B1203000) esters find applications in the synthesis of dyes and photographic chemicals. The aromatic ring and the potential for modification of its functional groups suggest that this compound could serve as an intermediate in the production of novel colorants or as a component in photographic developing solutions, where the thiol group could act as a silver halide solvent or a fogging inhibitor.

An Intermediate for Advanced Functional Materials

The dual functionality of this compound makes it a promising intermediate for the synthesis of advanced functional materials, including specialized resins. The thiol group can react with epoxides or isocyanates to form the basis of high-performance thermosetting resins. These resins can exhibit enhanced adhesion, chemical resistance, and thermal properties, making them suitable for demanding applications in coatings, adhesives, and composites. The ester group can be further modified to fine-tune the properties of the final material.

Future Research Directions and Emerging Trends

Development of Novel and Highly Efficient Synthetic Pathways

The synthesis of aromatic thiols and their derivatives is a cornerstone of organic chemistry, with ongoing efforts to develop milder, more efficient, and environmentally benign methods. Future research on Ethyl 2-mercapto-4-methylbenzoate is likely to focus on optimizing its synthesis to improve yield, reduce by-products, and utilize greener reaction conditions.

Current synthetic strategies for similar aromatic thiols often involve multi-step processes that may use harsh reagents. ias.ac.in Emerging trends suggest a shift towards catalyst-driven reactions that offer greater selectivity and efficiency. For instance, the development of copper-catalyzed tandem reactions for thioether synthesis and visible-light photoredox arylation of thiols with aryl halides at room temperature are promising avenues. researchgate.net

Future synthetic explorations for this compound could include:

One-pot synthesis: Developing a one-pot reaction from readily available starting materials to streamline the production process.

Flow chemistry: Utilizing microreactor technology for a continuous, scalable, and safer synthesis.

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, offering high stereoselectivity and mild reaction conditions.

A comparative table of potential synthetic routes is presented below, highlighting the advantages of modern methodologies.

| Synthetic Method | Typical Reagents/Conditions | Potential Advantages for this compound Synthesis | Key Research Focus |

| Traditional SNAr | Nitroarenes, thiols, strong base | Well-established methodology | Improving substrate scope and reducing harsh conditions |

| Metal-Catalyzed Cross-Coupling | Aryl halides, thiols, Cu or Pd catalyst | High efficiency, broad functional group tolerance researchgate.net | Development of ligand-free or more sustainable catalyst systems |

| Photoredox Catalysis | Aryl halides, thiols, photosensitizer, visible light | Mild reaction conditions, high selectivity researchgate.net | Expanding the range of suitable aryl precursors |

| Electrochemical Synthesis | Thiols, alcohols, nickel catalyst acs.org | Avoidance of chemical oxidants, precise control over reaction acs.org | Optimizing electrode materials and reaction cells |

Exploration of Catalytic Activities of this compound Metal Complexes

The thiol group in this compound makes it an excellent ligand for coordinating with various metal ions. The resulting metal complexes could exhibit significant catalytic activities, a burgeoning area of research. Thiolate ligands are known to play crucial roles in catalysis, including acting as transient cooperative ligands that can accelerate reactions. nih.govacs.org

Future investigations would likely involve synthesizing a range of metal complexes with this compound as a ligand and screening their catalytic performance in various organic transformations. The electronic and steric properties of the ligand, influenced by the methyl and ethyl ester groups, could be fine-tuned to optimize catalytic efficiency and selectivity. nih.gov

Potential catalytic applications for these novel metal complexes include:

Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules. nih.gov

Hydrogenation and dehydrogenation reactions: The cooperative effect of the thiol ligand could lead to highly active catalysts for these processes. nih.govacs.org

Asymmetric catalysis: Chiral versions of the ligand could be developed to induce enantioselectivity in catalytic reactions. acs.org

Investigation of Supramolecular Interactions and Self-Assembly of the Compound and Its Derivatives

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to creating novel materials with tailored properties. The structure of this compound, with its potential for hydrogen bonding (via the thiol group) and π-π stacking (via the aromatic ring), makes it a promising candidate for forming self-assembling systems.

Research in this area would focus on understanding and controlling the self-assembly of this compound and its derivatives into well-defined nanostructures, such as fibers, sheets, or vesicles. chemrxiv.orgnih.gov These organized structures could have applications in areas like drug delivery, sensing, and materials science. zju.edu.cn The interplay of different non-covalent interactions, including hydrogen bonds and weaker interactions, would be crucial in directing the self-assembly process. mersin.edu.trresearchgate.net

| Type of Interaction | Relevant Functional Group | Potential Supramolecular Structure | Emerging Research Trend |

| Hydrogen Bonding | Thiol (-SH) | 1D chains, 2D sheets | Control over directionality and strength through co-crystallization |

| π-π Stacking | Aromatic ring | Columnar aggregates, lamellar structures | Tuning stacking distance and orientation via substituent effects |

| Dipole-Dipole Interactions | Ester (-COOEt) | Ordered molecular arrays | Design of liquid crystalline phases |

| Metal Coordination | Thiol (-SH) | Metallo-supramolecular polymers zju.edu.cn | Creation of stimuli-responsive and self-healing materials zju.edu.cn |

Application of Advanced Spectroscopic and Analytical Methodologies for Enhanced Characterization

A thorough understanding of the structure, properties, and behavior of this compound and its derivatives requires the use of a suite of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are fundamental, future research will increasingly rely on more sophisticated methodologies to probe the finer details of molecular structure and dynamics. mdpi.com

For instance, advanced mass spectrometry techniques, such as Direct Analysis in Real Time (DART), can provide rapid and sensitive analysis with minimal sample preparation. conicet.gov.ar High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for separating and identifying organosulfur compounds in complex mixtures. nih.govresearchgate.net Techniques like X-ray crystallography will be vital for determining the precise three-dimensional structure of the molecule and its metal complexes or self-assembled structures. mdpi.com

Future analytical research could focus on:

Developing validated HPLC methods for the quantification of this compound in various matrices. conicet.gov.ar

Utilizing two-dimensional NMR techniques to elucidate complex structures and intermolecular interactions in solution.

Employing techniques like Fourier-Transform Infrared (FTIR) spectroscopy to study the kinetics of reactions involving the compound. mdpi.com

Computational Design and Predictive Modeling for Novel Derivatives and Their Properties

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. numberanalytics.com Future research on this compound will undoubtedly leverage computational methods to accelerate discovery and gain deeper insights into its chemical behavior.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. researchgate.netnumberanalytics.com Molecular dynamics (MD) simulations can provide a detailed picture of the conformational dynamics and self-assembly processes in solution. numberanalytics.com

Specific areas for future computational studies include:

Virtual screening: Designing a library of virtual derivatives of this compound and predicting their properties to identify promising candidates for synthesis.

Mechanism elucidation: Using computational methods to unravel the detailed mechanisms of reactions catalyzed by its metal complexes. numberanalytics.com

Predictive modeling of spectroscopic data: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental results.

| Computational Method | Predicted Property | Potential Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic signatures numberanalytics.com | Guiding the synthesis of new derivatives with desired electronic properties researchgate.net |

| Molecular Dynamics (MD) | Conformational dynamics, self-assembly behavior numberanalytics.com | Understanding the formation of supramolecular structures in solution |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms in biological systems numberanalytics.com | Designing enzyme inhibitors or probes based on the compound's scaffold |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Predicting the potential biological effects of novel derivatives |

Q & A

Basic Questions

Q. What synthetic routes are recommended for Ethyl 2-mercapto-4-methylbenzoate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification. A typical approach involves reacting 2-mercapto-4-methylbenzoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or using coupling agents like DCC (dicyclohexylcarbodiimide). Optimization includes:

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Reaction progress should be monitored via TLC and confirmed with NMR .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm ester and thiol proton environments (e.g., δ ~13.5 ppm for -SH in DMSO-d₆).

- X-ray crystallography : Single-crystal X-ray diffraction resolves molecular geometry. SHELX software (e.g., SHELXL) refines structural parameters, validating bond lengths and angles .

- FT-IR : Peaks at ~2560 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of volatile thiol vapors.

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent oxidation.

- Emergency measures : Immediate eye wash and shower access if exposed .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallography results for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing. Strategies include:

- Cross-validation : Compare NMR (solution) and XRD (solid-state) data.

- DFT calculations : Model molecular conformations to identify energetically favorable structures.

- Validation tools : Use PLATON or CCDC software to check for crystallographic outliers .

Q. What strategies enable selective functionalization of the mercapto group in this compound for drug discovery?

- Methodological Answer :

- Oxidation : Use H₂O₂ or meta-chloroperbenzoic acid (mCPBA) to form disulfides or sulfonic acids.

- Alkylation : React with alkyl halides (e.g., CH₃I) in basic conditions (e.g., NaH) to form thioethers.

- Protection : Mask -SH with trityl groups during multi-step syntheses, followed by deprotection with TFA.

Monitor reaction selectivity via LC-MS or ¹H NMR .

Q. How can computational chemistry predict the stability and reactivity of this compound under experimental conditions?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate solvent interactions and thermal stability.

- DFT : Calculate bond dissociation energies (e.g., S-H) and frontier molecular orbitals to predict redox behavior.

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide drug design.

Software: Gaussian, ORCA, or AutoDock .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.